3-Deoxy-3-fluoro-d-gluconic acid
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Overview
Description
3-Deoxy-3-fluoro-d-gluconic acid is a fluorinated derivative of d-gluconic acid. This compound is of significant interest in biochemical research due to its unique structural properties, which include the substitution of a hydroxyl group with a fluorine atom at the third carbon position. This modification imparts distinct chemical and biological characteristics to the molecule, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-deoxy-3-fluoro-d-gluconic acid typically involves the fluorination of d-glucose derivatives. One common method includes the use of 3-deoxy-3-fluoro-d-glucose as a precursor. This compound can be oxidized using glucose dehydrogenase to yield this compound .
Industrial Production Methods
the process likely involves large-scale enzymatic oxidation of 3-deoxy-3-fluoro-d-glucose using glucose dehydrogenase, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-3-fluoro-d-gluconic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form 3-deoxy-3-fluoro-d-gluconate-6-phosphate.
Reduction: Reduction reactions can convert it back to 3-deoxy-3-fluoro-d-glucose.
Substitution: The fluorine atom can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Glucose dehydrogenase is commonly used for the oxidation of 3-deoxy-3-fluoro-d-glucose to this compound.
Reduction: Aldose reductase can reduce this compound back to 3-deoxy-3-fluoro-d-glucose.
Major Products Formed
3-Deoxy-3-fluoro-d-gluconate-6-phosphate: Formed via oxidation.
3-Deoxy-3-fluoro-d-glucose: Formed via reduction.
Scientific Research Applications
3-Deoxy-3-fluoro-d-gluconic acid has several applications in scientific research:
Biochemistry: Used as a metabolic tracer to study glucose metabolism pathways.
Microbiology: Studied for its effects on microbial metabolism and enzyme activity.
Industrial Chemistry: Potential use in the synthesis of fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 3-deoxy-3-fluoro-d-gluconic acid involves its interaction with specific enzymes in metabolic pathways. The compound is primarily metabolized by glucose dehydrogenase, which oxidizes it to 3-deoxy-3-fluoro-d-gluconate-6-phosphate . This pathway is distinct from the glycolytic and pentose phosphate pathways, highlighting its unique metabolic role .
Comparison with Similar Compounds
Similar Compounds
3-Deoxy-3-fluoro-d-glucose: A precursor and closely related compound that is also used as a metabolic tracer.
3-Deoxy-3-fluoro-d-sorbitol: Another metabolite formed from 3-deoxy-3-fluoro-d-glucose.
3-Deoxy-3-fluoro-d-fructose: Formed from the reduction of 3-deoxy-3-fluoro-d-sorbitol.
Uniqueness
3-Deoxy-3-fluoro-d-gluconic acid is unique due to its specific interaction with glucose dehydrogenase and its distinct metabolic pathway. Unlike its similar compounds, it is not significantly metabolized through glycolysis or the pentose phosphate shunt, making it a valuable tool for studying specific enzyme activities and metabolic pathways .
Properties
CAS No. |
29724-55-8 |
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Molecular Formula |
C6H11FO6 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H11FO6/c7-3(5(11)6(12)13)4(10)2(9)1-8/h2-5,8-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 |
InChI Key |
ORIKUILRQIFAKC-KKQCNMDGSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)F)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)F)O)O)O |
Origin of Product |
United States |
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